3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid
Overview
Description
“3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid” is a chemical compound with the CAS Number: 1042774-68-4 . It has a molecular weight of 270.72 . The IUPAC name for this compound is 3-{[(tert-butylamino)carbonyl]amino}-4-chlorobenzoic acid . It is a white crystalline powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15ClN2O3/c1-12(2,3)15-11(18)14-9-6-7(10(16)17)4-5-8(9)13/h4-6H,1-3H3,(H,16,17)(H2,14,15,18) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a white crystalline powder . It has a molecular weight of 270.72 . The storage temperature is room temperature . It is shipped at normal temperature .Scientific Research Applications
Enantioselective Sensing
The synthesis of compounds like 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide from 3-tert-butylaniline and 2-chlorobenzoic acid has been reported for enantioselective fluorescence sensing of chiral amino alcohols. This C2-symmetric ligand forms a highly fluorescent scandium complex useful for enantioselective sensing, allowing accurate measurements of amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Postsynthetic Modification of Metal-Organic Frameworks
Research has demonstrated the postsynthetic modification of an isoreticular metal-organic framework (IRMOF-3) using a series of anhydrides and isocyanates, including tert-butyl-based asymmetric anhydrides. This process introduces a variety of functional groups into the MOF structure, demonstrating the versatility of postsynthetic modification for creating multifunctional materials (Garibay, Wang, Tanabe, & Cohen, 2009).
Asymmetric Synthesis
The use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines showcases another application. These imines, activated by the tert-butyl group, allow for the addition of various nucleophiles and serve as a chiral directing group, facilitating the synthesis of a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Luminescent Material Development
The development of luminescent materials through the modification of functional bridge ligands, like 4-tert-butylbenzoic acid, to coordinate with terbium ions illustrates the application in creating novel molecular hybrid materials. These materials, showing strong luminescence, highlight the potential for energy-efficient lighting and display technologies (Yan & Zhao, 2005).
Safety and Hazards
The safety information for “3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
3-(tert-butylcarbamoylamino)-4-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)15-11(18)14-9-6-7(10(16)17)4-5-8(9)13/h4-6H,1-3H3,(H,16,17)(H2,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFBRYHMQGKOMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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